3-Tert-butyl-1,2,4-oxadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

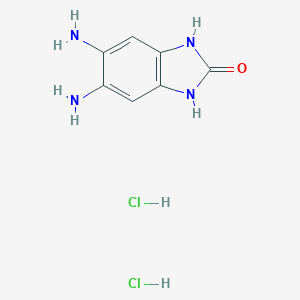

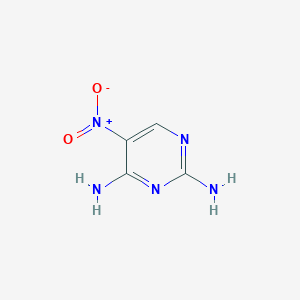

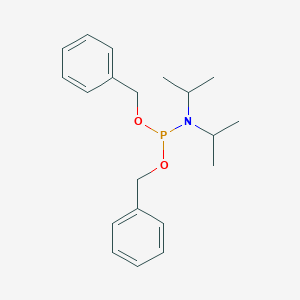

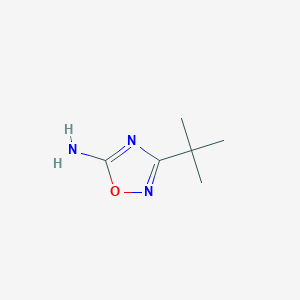

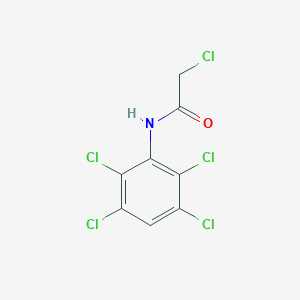

“3-Tert-butyl-1,2,4-oxadiazol-5-amine” is a chemical compound with the molecular formula C6H11N3O. It has an average mass of 141.171 Da and a monoisotopic mass of 141.090210 Da .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “3-Tert-butyl-1,2,4-oxadiazol-5-amine”, has been a subject of interest in various research studies . For instance, one study synthesized 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates .Molecular Structure Analysis

The molecular structure of “3-Tert-butyl-1,2,4-oxadiazol-5-amine” was confirmed by X-ray diffraction . The compound is part of the oxadiazole family, which are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms .Physical And Chemical Properties Analysis

“3-Tert-butyl-1,2,4-oxadiazol-5-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 242.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It also has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 100.3±22.6 °C .科学的研究の応用

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a prominent scaffold in drug discovery due to its bioisosteric properties and biological activities. As a structural motif, it is often used in the design of new drugs . 3-Tert-butyl-1,2,4-oxadiazol-5-amine can serve as a key intermediate in synthesizing novel compounds with potential therapeutic applications. Its stability and reactivity make it suitable for creating a variety of bioactive molecules.

Enzyme Inhibition

This compound has been explored for its role in enzyme inhibition, which is crucial in developing treatments for various diseases. By acting on specific enzymes, it can modulate biological pathways, offering a strategy for targeted therapy .

Antitumor Activity

Derivatives of 1,2,4-oxadiazole, including 3-Tert-butyl-1,2,4-oxadiazol-5-amine , have shown promise in antitumor activity. They have been tested against a panel of cell lines, indicating their potential in cancer research and treatment .

Bioisosteres for Amides and Esters

The 1,2,4-oxadiazole ring is considered a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability. This property is particularly beneficial in drug design, where the stability of drug candidates is a critical factor .

Organic Synthesis

In organic synthesis, 3-Tert-butyl-1,2,4-oxadiazol-5-amine can be utilized to introduce the oxadiazole ring into more complex molecules. Its reactivity allows for a variety of chemical transformations, making it a versatile building block in synthetic chemistry .

Material Science

The oxadiazole derivatives are also investigated for their applications in material science, such as the development of scintillating materials and semiconductors for organic field-effect transistors (OFETs) . The electronic properties of these compounds can be tuned for specific functionalities, making them valuable in advanced material design.

将来の方向性

The future directions for “3-Tert-butyl-1,2,4-oxadiazol-5-amine” and similar compounds could involve further exploration of their potential as anti-infective agents, given the reported activities of oxadiazoles . Additionally, the development of new synthetic methods could also be a focus of future research .

特性

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUUSWWGUOPVLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-1,2,4-oxadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)